molecular formula C11H7NO5 B2698887 2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid CAS No. 15926-44-0

2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid

Cat. No.: B2698887
CAS No.: 15926-44-0
M. Wt: 233.179
InChI Key: YRGAADYUKSMBJS-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid is an organic compound with the molecular formula C11H7NO5. It is a derivative of oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylglyoxal with cyanoacetic acid in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the phenyl or oxazole rings .

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-oxazole-4-carboxylic acid
  • 2-Phenyl-1,3-oxazole-5-carboxylic acid
  • 2-Phenyl-1,3-oxazole-4,5-dimethylcarboxylic acid

Uniqueness

2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at positions 4 and 5 of the oxazole ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of these functional groups also enhances its potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

2-phenyl-1,3-oxazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-10(14)7-8(11(15)16)17-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGAADYUKSMBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15926-44-0
Record name 2-phenyl-1,3-oxazole-4,5-dicarboxylic acid
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